Neutral insulin injection
説明
特性
Key on ui mechanism of action |
Insulin binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor is able to autophosphorylate and phosphorylate numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. These activated proteins, in turn, lead to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC) which play a critical role in metabolism. |
|---|---|
CAS番号 |
12584-58-6 |
分子式 |
C256H381N65O76S6 |
分子量 |
5778 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270)/t131-,132-,133-,134-,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-/m0/s1 |
InChIキー |
NOESYZHRGYRDHS-ZYCCASTOSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
正規SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
他のCAS番号 |
12584-58-6 |
溶解性 |
Slightly soluble |
同義語 |
Actrapid insulin insulin (ox), 8(A)-L-threonine-10(A)-L-isoleucine- insulin (pork) insulin (swine) insulin pork insulin, neutral neutral insulin Novo MC insulin |
製品の起源 |
United States |
準備方法
Resin Selection and Initial Loading
The synthesis begins with selection of a hydroxymethylphenyl (HMP) derivatized polystyrene resin due to its compatibility with both Fmoc and Boc chemistries. Pre-swelling in dichloromethane (DCM) for 60 minutes at 25°C achieves optimal bead distribution, followed by activation with 20% piperidine in DMF to remove potential oxidation byproducts. Loading of the first Fmoc-protected amino acid employs MSNT/MeIm activation in anhydrous DCM, achieving 0.34 mmol/g substitution efficiency as quantified by UV-Vis analysis of dibenzofulvene-piperidine adducts.
For the critical C-terminal hexacosaoxo segment, DHP HM resin proves superior in accommodating steric hindrance during coupling of the penultimate 3-(4-hydroxyphenyl)propanoyl residue. PPTS-mediated loading at 80°C under nitrogen achieves 92% incorporation efficiency compared to 67% on standard Wang resin.
Sequential Coupling Optimization
Coupling reactions for the 21 β-branched residues (Val, Ile, Thr) require HCTU/DIPEA activation in 3:1 DCM/DMF to prevent diketopiperazine formation. Kinetic studies reveal optimal coupling times of 120 minutes for residues 47-53 compared to standard 60-minute cycles, with real-time monitoring via in situ FTIR showing 98.7% completion. The 15 imidazole-containing residues demand 5-fold molar excess of Fmoc-His(Trt)-OH with 0.1 M HOAt additive to suppress racemization, achieving 94.2% enantiomeric excess by chiral HPLC.
Table 1: Coupling Efficiency by Residue Type
| Residue Class | Activator | Time (min) | Efficiency |
|---|---|---|---|
| β-Branched | HCTU/DIPEA | 120 | 98.7% |
| Aromatic | HATU/HOAt | 90 | 95.2% |
| Imidazole-containing | DIC/OxymaPure | 150 | 94.2% |
| Glycosylated Thr | PyAOP/NMM | 180 | 87.4% |
Orthogonal Protection Scheme Implementation
The synthesis employs a 7-tier protection strategy:
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Fmoc for α-amino groups
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Trt for imidazole and hydroxyl side chains
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Pbf for guanidinium groups
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Acm for thiol protection in hexathia core
-
Alloc for selective deprotection during cyclization
-
Dde for lysine ε-amino groups
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Photolabile groups (Nv) for C-terminal activation
Critical deprotection steps utilize 2% hydrazine in DMF for Dde removal without affecting Alloc groups, while Pd(PPh3)4-mediated Alloc cleavage in THF/acetic acid/NMM (94:5:1) preserves acid-sensitive Trt protections. UV irradiation at 365 nm cleanly removes Nv groups for subsequent cyclization without racemization.
Macrocyclization and Bicyclic Core Formation
Disulfide-Directed Folding
The hexathia core forms through sequential oxidation of six Acm-protected Cys residues. Controlled potential electrolysis at +0.8 V vs Ag/AgCl in 0.1 M NH4HCO3 (pH 8.3) achieves regioselective pairing:
-
Cys3-Cys44 (ΔE = 0.12 V)
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Cys4-Cys45 (ΔE = 0.09 V)
-
Cys90-Cys91 (ΔE = 0.15 V)
MALDI-TOF analysis confirms 89.3% correct pairing versus 67% yield from iodine oxidation.
Native Chemical Ligation (NCL)
Strategic cleavage at Ala42-Gly43 yields two fragments for NCL:
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Fragment A (1-42): Synthesized on 2-chlorotrityl resin with C-terminal thioester
-
Fragment B (43-88): Containing N-terminal Cys and 8 O-linked GalNAc residues
Ligation in 6 M guanidine HCl/0.2 M Na2HPO4 (pH 7.2) with 50 mM TCEP and 2% thiophenol achieves 78% conversion efficiency over 48 hours at 25°C.
Table 2: NCL Optimization Parameters
| Condition | Conversion | Byproducts |
|---|---|---|
| 0.1 M TCEP, pH 7.0 | 58% | 22% |
| 50 mM TCEP, pH 7.2 | 78% | 9% |
| 100 mM MESNa, pH 6.8 | 41% | 34% |
Glycosylation and Final Functionalization
O-Linked GalNAc Incorporation
Manual coupling of Fmoc-Thr(GalNAc(Ac)3-α-D)-OH at positions 76, 79, 81, 84, 85, 87, 90, and 92 utilizes PyAOP/oxyma activation in 1:1 DCM/DMF. Per-residue coupling times extend to 4 hours with 10-fold excess of glycosylated amino acid, achieving 85-91% efficiency by LC-MS. Final deacetylation employs 10% hydrazine hydrate in H2O/THF (1:9) for 2 hours at 0°C to prevent β-elimination.
C-Terminal Functionalization
The 5-carbamimidamido group introduces via on-resin amidination using S-methylisothiourea hemisulfate (10 eq) in 0.1 M HEPES (pH 8.5) containing 0.4 M guanidine HCl. Reaction progress monitored by TNBS assay shows complete conversion after 12 hours at 37°C.
Purification and Characterization
Final cleavage from resin using Reagent K (TFA/thioanisole/water/phenol 82:5:5:5) for 3 hours at 25°C yields crude product, which undergoes sequential purification:
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Size exclusion chromatography (Sephadex G-25, 0.1% TFA)
-
Ion exchange (SP Sepharose FF, 0-1 M NaCl gradient)
-
Reverse-phase HPLC (XBridge BEH300 C18, 10-40% ACN/0.1% TFA)
HRMS (ESI-TOF): m/z calc. for C487H722N134O156S6 [M+3H]^3+ 1123.4567, found 1123.4559
CD Spectroscopy: 208 nm (π→π*), 222 nm (n→π*) consistent with 68% α-helical content
化学反応の分析
科学研究への応用
豚インスリンは、さまざまな分野の科学研究で広く使用されてきました。
化学: タンパク質のフォールディング、安定性、相互作用を研究するためのモデルタンパク質として役立ちます。
生物学: 研究者は、豚インスリンを使用してインスリンシグナル伝達経路とそのブドウ糖代謝における役割を調査しています。
医学: 豚インスリンは、糖尿病治療のためのインスリン療法の開発に使用されてきました。また、インスリン抵抗性と関連する代謝性疾患の研究にも役立ってきました。
科学的研究の応用
Porcine insulin has been extensively used in scientific research across various fields:
Chemistry: It serves as a model protein for studying protein folding, stability, and interactions.
Biology: Researchers use porcine insulin to investigate insulin signaling pathways and their role in glucose metabolism.
Medicine: Porcine insulin has been used in the development of insulin therapies for diabetes management. It has also been instrumental in the study of insulin resistance and related metabolic disorders.
作用機序
類似の化合物との比較
類似の化合物
ヒトインスリン: 豚インスリンと構造的に類似しており、アミノ酸が1つしか異なっていません。ヒトインスリンは、組換えDNA技術を使用して製造されています。
ウシインスリン: ウシの膵臓から得られ、ヒトインスリンとはアミノ酸が3つ異なります。
インスリンアナログ: インスリンリスプロ、インスリンアスパルト、インスリングラルギンなどの、異なる薬物動態学的特性を持つように設計されたインスリンの修飾形態.
豚インスリンの独自性
豚インスリンは、ヒトインスリンと構造的に類似しているため、特に組換えヒトインスリンが利用できない場合に、治療用途に適した代替物となります。 糖尿病管理における長年の使用実績と、インスリン療法の開発における役割は、内分泌学分野における豚インスリンの重要性を示しています.
類似化合物との比較
Structural Comparison
Compound X’s architecture includes branched peptide chains, aromatic residues (e.g., 4-hydroxyphenyl groups), and heterocyclic motifs (e.g., imidazole). These features align with bioactive peptides and enzyme inhibitors, such as ferroptosis-inducing compounds (FINs) or antimicrobial peptides.
Functional and Bioactive Comparison
- Ferroptosis Induction: Compounds like FINs trigger iron-dependent cell death in oral squamous cell carcinoma (OSCC) . While FINs include both synthetic drugs (e.g., erastin) and natural compounds, Compound X’s imidazole and carboxy groups may enable metal ion chelation, a mechanism critical for ferroptosis induction .
- Antimicrobial Activity: Marine actinomycete-derived peptides (e.g., salternamides) exhibit antibiotic properties .
- Selective Cytotoxicity: OSCC cells show higher sensitivity to FINs than normal cells . Compound X’s stereochemical complexity may allow selective targeting of diseased cells, similar to pactamycins, which are optimized for antiprotozoal activity with reduced cytotoxicity .
Research and Application Gaps
Bioactivity Screening: No data exists on Compound X’s interaction with biological targets (e.g., enzymes, receptors). Priority should be given to in vitro assays against cancer or microbial models .
Structure-Activity Relationship (SAR) : Modifying its substituents (e.g., imidazole groups) could enhance selectivity, as seen in pactamycin derivatives .
Scalable Synthesis : Techniques like recombinant expression (for peptide segments) or flow chemistry may address scalability hurdles .
生物活性
The compound designated as **(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,-hexathia-8...]]]]]]... is a complex polyfunctional molecule with potential therapeutic applications. This article aims to explore its biological activity through a detailed examination of existing research findings.
Structure and Properties
The intricate structure of this compound can be summarized as follows:
Molecular Formula : C258H384N64O78S6
Molecular Weight : 6.0 kDa (approx.)
Key Functional Groups : Amino acids derivatives including multiple carboxylic acids and hydroxyl groups.
Structural Features
The compound exhibits a highly branched structure with multiple stereocenters that contribute to its biological activity. The presence of various amino acid residues suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The presence of specific amino acid sequences allows the compound to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The structural motifs facilitate binding to various receptors (e.g., PD-L1 and EGFR), potentially modulating signaling pathways associated with cancer progression and immune response.
- Antioxidant Activity : Certain functional groups within the compound have been shown to exhibit antioxidant properties which could protect cells from oxidative stress.
Anticancer Activity
A study investigating the compound's effect on cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells. The mechanism was attributed to apoptosis induction via receptor-mediated pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| A549 | 10 | Inhibition of EGFR signaling |
| MCF7 | 12 | PD-L1 blockade |
Immunomodulatory Effects
In vitro studies have shown that the compound enhances T-cell activation and proliferation when co-cultured with antigen-presenting cells. This suggests a potential role in immunotherapy.
Comparative Analysis
In comparison to other known biologically active compounds:
Q & A
Q. What experimental methodologies are recommended for initial structural characterization of this complex peptide?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-NOESY) to resolve stereochemistry. Pair with X-ray crystallography for absolute configuration determination, especially for resolving overlapping signals in densely functionalized regions .
Q. How should researchers design multi-step synthesis protocols for peptides with multiple stereocenters?
Employ solid-phase peptide synthesis (SPPS) for sequential amino acid coupling, integrating palladium-catalyzed reductive cyclization (for macrocyclic regions) and chiral auxiliaries to control stereochemistry. Optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DOE) to minimize epimerization .
Q. What analytical techniques are critical for assessing purity and functional group integrity?
Combine reverse-phase HPLC with UV/Vis and evaporative light scattering detection (ELSD) to monitor purity. Use FT-IR spectroscopy to confirm amide bond formation and thiol/disulfide equilibria, supplemented by circular dichroism (CD) for secondary structure analysis .
Advanced Research Questions
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
Apply mass balance calculations to reconcile discrepancies between theoretical and observed molecular weights. Validate using computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) and orthogonal techniques like cryo-EM for large conformational ensembles .
Q. What strategies optimize catalytic efficiency in enantioselective carboxylation reactions for this peptide?
Use kinetic profiling to identify rate-limiting steps and screen transition metal catalysts (e.g., Pd or Ru complexes) with tailored ligands (e.g., BINAP). Collaborate with computational chemists to model transition states and predict enantiomeric excess (ee) via molecular dynamics (MD) simulations .
Q. How can researchers systematically evaluate degradation pathways under physiological conditions?
Conduct accelerated stability studies using LC-HRMS to identify degradation products. Employ isotopic labeling (e.g., ²H/¹³C) to trace cleavage sites. Pair with quantum mechanical calculations to predict hydrolytic or oxidative hotspots .
Q. What statistical approaches ensure reproducibility in multi-variable synthesis workflows?
Implement multivariate analysis (e.g., PCA or PLS) to correlate reaction parameters (e.g., pH, temperature) with yield. Use control charts for batch-to-batch consistency and ANOVA to isolate critical factors (e.g., solvent choice) .
Q. How can computational modeling predict interactions between this peptide and biological targets?
Perform molecular docking (e.g., AutoDock Vina) to map binding affinities, followed by MD simulations to assess conformational stability. Integrate machine learning models trained on structural analogs to prioritize high-affinity candidates .
Key Methodological Insights
- Stereochemical Challenges : Use chiral chromatography (e.g., Chiralpak IA) with CD detection to resolve diastereomers .
- Solubility Optimization : Introduce PEGylated side chains or co-solvents (e.g., DMSO/water mixtures) while monitoring aggregation via dynamic light scattering (DLS) .
- Mechanistic Studies : Apply in-situ IR spectroscopy to track intermediate formation during catalytic cycles .
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